![molecular formula C12H13NO3S B1364825 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-52-2](/img/structure/B1364825.png)
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as MSPC, is a synthetic organic compound that has been used in a variety of scientific research applications. MSPC has a number of unique properties that make it particularly useful in laboratory experiments and research projects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the use of MSPC.
Scientific Research Applications
Synthesis and Pharmacological Investigations
- Analgesic and Anti-inflammatory Activities : A study by Gokulan et al. (2012) synthesized a series of compounds related to 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. These compounds demonstrated significant analgesic and anti-inflammatory activities, making them potential candidates for novel analgesic and anti-inflammatory agents.
Chemical Synthesis and Derivative Studies
Synthesis of Derivatives : Research by Bradiaková et al. (2009) and Tumosienė et al. (2019) involved the synthesis of various derivatives of similar compounds, which were tested for their antioxidant activities. Some of these derivatives exhibited potent antioxidant properties, surpassing even well-known antioxidants like ascorbic acid.
Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of related compounds were investigated by Devi et al. (2020), providing insights into the molecular structure and potential applications in material science or drug design.
Biological Evaluation for Medical Applications
Anticancer and Antimicrobial Activity : A study by Kairytė et al. (2022) synthesized derivatives of 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid for testing against cancer cells and multidrug-resistant bacterial strains. Some derivatives showed potent anticancer and antimicrobial activities, especially against multidrug-resistant Staphylococcus aureus.
Antibacterial Activity : Research by Kostenko et al. (2015) and Žirgulevičiūtė et al. (2015) focused on the synthesis of derivatives with antibacterial properties, highlighting the potential of these compounds in addressing bacterial infections.
Advanced Chemical Studies and Applications
- Chemical Synthesis Techniques : The works of Andzans et al. (2013) and Samuel et al. (2008) provide insights into novel synthesis methods for related compounds, contributing to advancements in synthetic organic chemistry.
properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDHIMKQGYJLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397462 |
Source


|
| Record name | 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-52-2 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[3-(methylthio)phenyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63674-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)
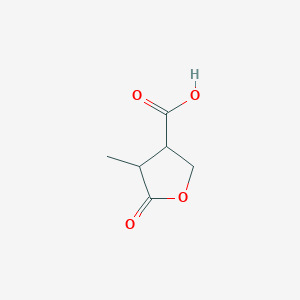
![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
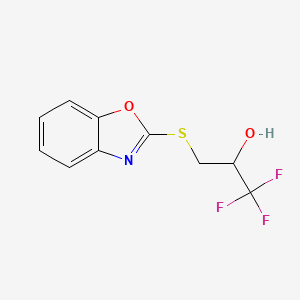
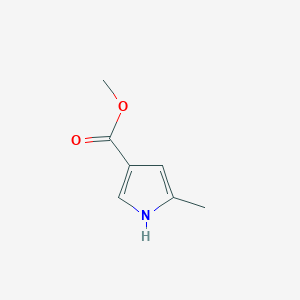
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
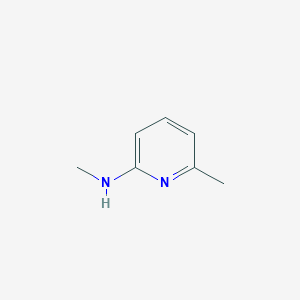
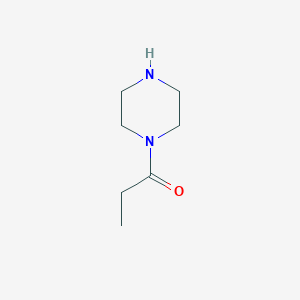

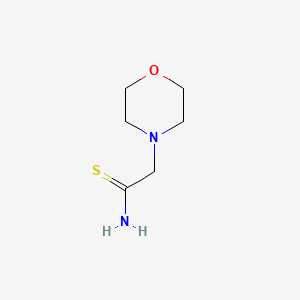


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)